

Application Notes and Protocols for the Synthesis of Ethinamate from 1- Ethyneycyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexynylcyclohexanol*

Cat. No.: *B100555*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethinamate, a carbamate-based sedative and hypnotic agent, from the precursor 1-ethynylcyclohexanol. The synthesis involves the reaction of 1-ethynylcyclohexanol with phosgene to form a chloroformate intermediate, which is subsequently reacted with ammonia to yield the final product. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Ethinamate, chemically known as 1-ethynylcyclohexyl carbamate, is a short-acting sedative-hypnotic drug.^[1] Its synthesis from 1-ethynylcyclohexanol is a key process for its production. The presented protocol is based on the method described by Junkmann and Pfeiffer in U.S. Patent 2,816,910, which outlines the formation of carbamic acid esters of acetylenic carbinols.

^[1] The synthesis proceeds via a two-step, one-pot reaction.

Data Presentation

Parameter	Value	Reference
Starting Material	1-Ethynylcyclohexanol	U.S. Patent 2,816,910
Reagent 1	Phosgene (20% solution in toluene)	U.S. Patent 2,816,910
Reagent 2	Gaseous Ammonia	U.S. Patent 2,816,910
Solvent	Toluene	U.S. Patent 2,816,910
Reaction Temperature	0-10 °C	U.S. Patent 2,816,910
Product	Ethinamate (1-Ethynylcyclohexyl carbamate)	U.S. Patent 2,816,910
Yield	60.7% of the theoretical yield	U.S. Patent 2,816,910
Melting Point	96-98 °C	
Boiling Point	118-122 °C at 3 mmHg	

Experimental Protocol

Materials:

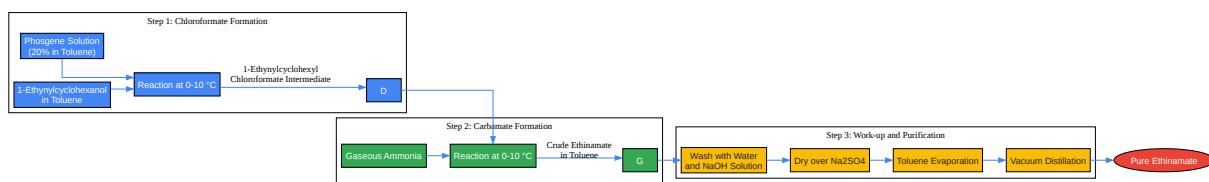
- 1-Ethynylcyclohexanol (124.2 g, 1.0 mol)
- Toluene (500 cc)
- 20% Phosgene solution in toluene (550 g, containing 110 g or 1.1 mol of phosgene)
- Gaseous ammonia
- Dilute sodium hydroxide solution
- Water
- Anhydrous sodium sulfate

Equipment:

- Three-necked flask equipped with a stirrer, dropping funnel, gas inlet tube, and thermometer
- Cooling bath (ice-salt mixture)
- Separatory funnel
- Distillation apparatus

Procedure:**Step 1: Formation of 1-Ethynylcyclohexyl Chloroformate**

- A solution of 124.2 g (1.0 mol) of 1-ethynylcyclohexanol in 500 cc of toluene is prepared in a three-necked flask.
- The flask is cooled to a temperature between 0 and 10 °C using a cooling bath.
- While maintaining the temperature and stirring vigorously, 550 g of a 20% phosgene solution in toluene (containing 1.1 mol of phosgene) is added dropwise from the dropping funnel. The addition should be controlled to keep the temperature within the specified range.
- After the complete addition of the phosgene solution, the reaction mixture is stirred for an additional hour at the same temperature.


Step 2: Formation of Ethinamate

- Without isolating the chloroformate intermediate, gaseous ammonia is introduced into the reaction mixture through the gas inlet tube.
- The introduction of ammonia is continued until the reaction mixture becomes alkaline. This indicates the complete conversion of the chloroformate to the carbamate.
- During the addition of ammonia, the temperature of the reaction mixture should be maintained between 0 and 10 °C.

Step 3: Work-up and Purification

- The reaction mixture is washed successively with water and dilute sodium hydroxide solution to remove any unreacted starting materials and by-products.
- The organic layer (toluene solution) is separated using a separatory funnel.
- The toluene solution is dried over anhydrous sodium sulfate.
- The toluene is removed by distillation under reduced pressure.
- The residue, crude ethinamate, is then purified by vacuum distillation.
- The final product, 1-ethynylcyclohexyl carbamate, is collected. The total yield is approximately 50.8 g, which corresponds to 60.7% of the theoretical yield.[1]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of ethinamate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2816910A - Esters of carbamic acid and a method of making same - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Ethinamate from 1-Ethynylcyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100555#synthesis-of-ethinamate-from-1-ethynylcyclohexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com